![molecular formula C14H17NO3 B13479704 Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)
Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate, while reduction could produce this compound derivatives.
Scientific Research Applications
Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
- 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid
Uniqueness
Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and benzyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies.
Molecular Formula : C14H18N2O2
Molecular Weight : 246.31 g/mol
CAS Number : 400841-18-1
IUPAC Name : Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Anticancer Properties
Research indicates that compounds within the spirocyclic framework, including this compound, may exhibit anticancer properties . A study highlighted the dual targeting of glycolysis and mitochondrial pathways as an effective strategy against cancer cells, suggesting that derivatives of spirocyclic compounds could enhance therapeutic efficacy by disrupting metabolic pathways critical for tumor growth .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of spirocyclic compounds. The rigidity of the spiro framework allows for specific interactions with biological targets, potentially leading to neuroprotection in models of neurodegenerative diseases . For example, certain derivatives have shown promise in inhibiting neuroinflammation, a key factor in conditions like Alzheimer's disease.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to cancer and neurodegeneration. The compound's structure allows it to interact effectively with enzyme active sites, potentially leading to reduced activity of harmful enzymes such as acetylcholinesterase (AChE) .
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Studies :
- Enzyme Interaction Studies :
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-12-8-15(10-14(12)6-7-14)13(17)18-9-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2 |
InChI Key |
AFSIUZFPPBFUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN(CC2O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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